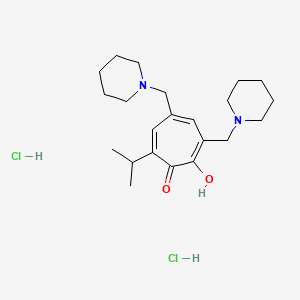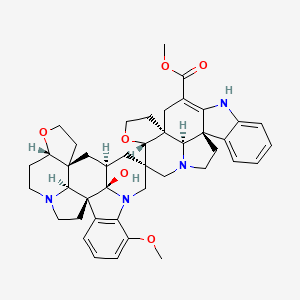
Vobtusine
Descripción general
Descripción
La Vobtusina es un alcaloide de indol que se encuentra en varias plantas del género Voacanga . Es conocida por su compleja estructura molecular y sus significativas actividades biológicas. La fórmula química de la Vobtusina es C43H50N4O6, y tiene una masa molar de 718.895 g/mol .
Mecanismo De Acción
El mecanismo de acción de la Vobtusina implica su interacción con diversos objetivos y vías moleculares. Se sabe que inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Por ejemplo, se ha demostrado que la Vobtusina se dirige a la cascada de activación de NF-κB, que juega un papel crucial en la inflamación y la respuesta inmunitaria . Al inhibir esta vía, la Vobtusina puede ejercer efectos antiinflamatorios y antivirales.
Compuestos similares:
- Apparicina
- Affinisine
- Voacamina
- Lochnericine
Comparación: La Vobtusina es única debido a su estructura molecular específica y la presencia de un compuesto espiro, que la distingue de otros alcaloides de indol similares . Si bien compuestos como la Voacamina y la Lochnericine comparten algunas similitudes estructurales, la configuración y los grupos funcionales distintos de la Vobtusina contribuyen a sus actividades biológicas únicas y potenciales aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Vobtusine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme acetylcholinesterase, where it acts as an inhibitor. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound has been shown to interact with proteins involved in the apoptotic pathway, thereby influencing cell death mechanisms .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can influence cell signaling pathways, particularly those involved in memory and learning. In cancer cells, this compound has been observed to induce apoptosis, thereby reducing cell proliferation. It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This results in increased acetylcholine levels, enhancing cholinergic signaling. Additionally, this compound interacts with proteins in the apoptotic pathway, leading to the activation of caspases and subsequent cell death. These interactions highlight the dual role of this compound in modulating neurotransmission and inducing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effect on acetylcholinesterase and its pro-apoptotic activity in cancer cells. Prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of acetylcholinesterase expression or activation of survival pathways in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cognitive function by increasing acetylcholine levels in the brain. At high doses, this compound can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects. These findings underscore the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound also affects the metabolism of acetylcholine by inhibiting acetylcholinesterase, thereby altering the balance of neurotransmitter levels in the brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound is distributed to various organelles, including the endoplasmic reticulum and mitochondria. This distribution is facilitated by binding proteins that recognize and transport this compound to its target sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other cytoplasmic proteins. It is also found in the mitochondria, where it influences apoptotic pathways. Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Vobtusina implica múltiples pasos, comenzando con derivados de indol más simples. El proceso suele incluir reacciones de ciclación, oxidación y esterificación. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son a menudo de propiedad privada y varían según la configuración de la investigación o industrial.
Métodos de producción industrial: La producción industrial de Vobtusina se logra generalmente mediante la extracción de especies de Voacanga, particularmente Voacanga africana . El proceso de extracción implica la extracción con disolventes seguida de pasos de purificación como la cromatografía para aislar la Vobtusina de otros alcaloides presentes en la planta.
3. Análisis de las reacciones químicas
Tipos de reacciones: La Vobtusina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La Vobtusina puede oxidarse para formar diferentes derivados, que pueden tener distintas actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la Vobtusina, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución, particularmente en el nitrógeno del indol, pueden conducir a la formación de nuevos compuestos con variadas actividades biológicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede producir varios compuestos alquilados o acílicos.
Análisis De Reacciones Químicas
Types of Reactions: Vobtusine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the indole nitrogen, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated compounds.
Aplicaciones Científicas De Investigación
La Vobtusina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros alcaloides complejos y estudiar los mecanismos de reacción.
Comparación Con Compuestos Similares
- Apparicine
- Affinisine
- Voacamine
- Lochnericine
Comparison: Vobtusine is unique due to its specific molecular structure and the presence of a spiro compound, which distinguishes it from other similar indole alkaloids . While compounds like Voacamine and Lochnericine share some structural similarities, this compound’s distinct configuration and functional groups contribute to its unique biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPGJMHQMBXKL-OPDPKHDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19772-79-3 | |
| Record name | Methyl (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxyspiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19772-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vobtusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vobtusine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


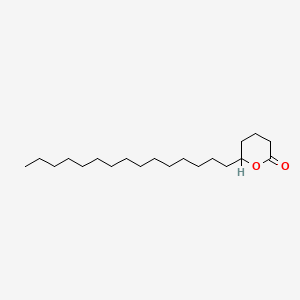
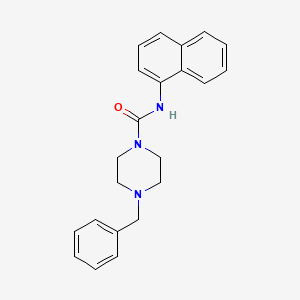
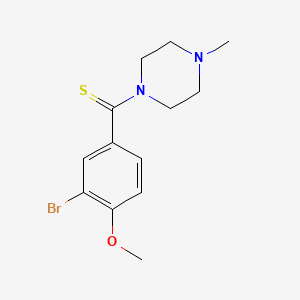
![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)


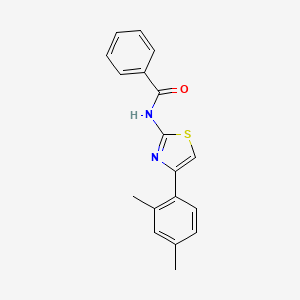
![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)
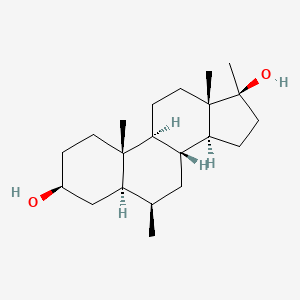
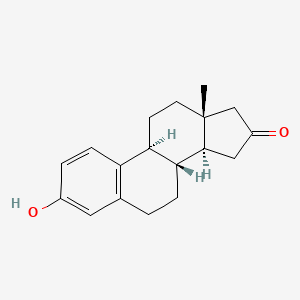
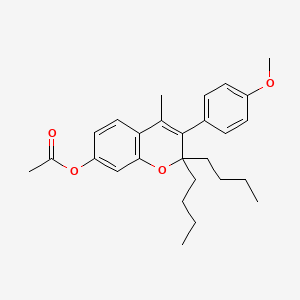
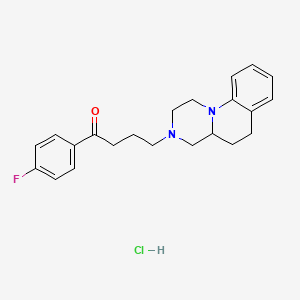
![N-[(1R,2R)-1-hydroxy-1-[(4S,5R)-5-hydroxy-2-(4-hydroxyphenyl)-1,3-dioxan-4-yl]-3-oxopropan-2-yl]acetamide](/img/structure/B1215057.png)
